N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide
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Overview
Description
The compound “N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide” appears to contain a spirocyclic ether (1,4-dioxaspiro[4.5]decan-2-ylmethyl) and an acetamidophenyl group. The presence of these functional groups could suggest potential applications in medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure would be characterized by the spirocyclic ether, which is a type of cyclic ether with a “spiro” arrangement (two rings share only one atom). This could impart unique chemical properties to the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the ether and amide groups could affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Selective 5-HT1A Receptor Agonists : Derivatives of 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine have been synthesized and tested for their binding affinity and activity at 5-HT1A receptors and α1 adrenoceptors. These compounds have shown potential as 5-HT1A receptor partial agonists with notable selectivity and potency, suggesting their use in neuroprotective activities and pain control (Franchini et al., 2017).
Structure-Affinity/Activity Relationships : Further studies into the structure-affinity and activity relationships of 1,4-dioxaspiro[4.5]decane-based ligands at α1 and 5-HT1A receptors have identified compounds with promising α1 receptor antagonist properties, as well as potent and efficacious 5-HT1A receptor agonists (Franchini et al., 2014).
Synthesis and Characterization : Research into the synthesis and characterization of vic-dioxime ligands containing the 1,4-dioxaspiro[4.5]decane structure and their metal complexes provides insights into their potential applications in various fields, including pharmaceuticals (Canpolat & Kaya, 2004).
Antihypertensive Activity : Studies on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have explored their potential as antihypertensive agents, highlighting the role of specific substitutions in enhancing activity (Caroon et al., 1981).
Antiviral Activity : A series of 1-thia-4-azaspiro[4.5]decan-3-ones has been synthesized and evaluated for antiviral activity against human coronavirus and influenza virus, indicating the versatility of the spirothiazolidinone scaffold in antiviral drug development (Apaydın et al., 2019).
Sigma Receptor Ligands : Some compounds, including 1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-benzylpiperazine, have been identified as high-affinity and selective sigma receptor ligands, with potential therapeutic applications in pain management (Franchini et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-13(23)21-14-5-7-15(8-6-14)22-18(25)17(24)20-11-16-12-26-19(27-16)9-3-2-4-10-19/h5-8,16H,2-4,9-12H2,1H3,(H,20,24)(H,21,23)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTMDKDEMQLFQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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